1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a butyl group, a methoxy group, an oxo group, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-butyl-4-hydroxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, while reduction can produce 1-butyl-4-methoxy-2-hydroxy-1,2-dihydro-pyridine-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile: Lacks the butyl group, which may affect its reactivity and biological activity.
1-Butyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile: Lacks the methoxy group, which may influence its chemical properties and applications.
Uniqueness
1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile is unique due to the presence of both butyl and methoxy groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C11H14N2O2 |
---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-butyl-4-methoxy-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-3-4-6-13-7-5-10(15-2)9(8-12)11(13)14/h5,7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
WDQMBLJHUAZVGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=CC(=C(C1=O)C#N)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.